molecular formula C6H14O8P2 B13440467 (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

Cat. No.: B13440467
M. Wt: 276.12 g/mol
InChI Key: TXFNACGJJKTUBW-XFMUEVFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are not extensively documented in the public domain. it is known that this compound can be synthesized as a byproduct during the production of Fosfomycin . Industrial production methods likely involve the use of specific reagents and controlled conditions to ensure the purity and yield of the desired product.

Chemical Reactions Analysis

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid has several scientific research applications. It is primarily used as an impurity standard in the analysis of Fosfomycin . Additionally, it may be used in studies related to the synthesis and characterization of phosphonic acid derivatives. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to investigate the properties and behavior of similar compounds .

Mechanism of Action

The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is closely related to that of Fosfomycin. Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This inhibition prevents the formation of the bacterial cell wall, leading to cell death . The molecular targets and pathways involved in the action of this compound are likely similar to those of Fosfomycin.

Comparison with Similar Compounds

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure and properties. Similar compounds include other phosphonic acid derivatives such as Fosfomycin itself, (1R,2S)-epoxypropylphosphonic acid, and (2R-cis)-(3-Methyloxiranyl)phosphonic acid . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and properties.

Properties

Molecular Formula

C6H14O8P2

Molecular Weight

276.12 g/mol

IUPAC Name

[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid

InChI

InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1

InChI Key

TXFNACGJJKTUBW-XFMUEVFYSA-N

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O

Canonical SMILES

CC1C(O1)P(=O)(O)OC(C)C(O)P(=O)(O)O

Origin of Product

United States

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